molecular formula C20H18ClF3N2O B2852071 5-(2-chlorobenzyl)-3-(trifluoromethyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one CAS No. 1008960-75-5

5-(2-chlorobenzyl)-3-(trifluoromethyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one

Cat. No.: B2852071
CAS No.: 1008960-75-5
M. Wt: 394.82
InChI Key: LSJOOLHEEPOPMT-UHFFFAOYSA-N
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Description

The compound is a derivative of quinoxaline, a type of heterocyclic compound. Quinoxalines have been the subject of extensive research due to their diverse biological activities and chemical properties .


Chemical Reactions Analysis

Quinoxalines can undergo various chemical reactions. For example, they can be involved in photoinduced radical cascade reactions for the thioalkylation , or in electro-oxidative C–H alkylation with organoboron compounds .

Future Directions

Future research could involve further exploration of the synthesis, properties, and potential applications of this compound. This could include developing more efficient synthesis methods, studying its reactivity, and exploring its potential uses in fields such as medicine or materials science .

Properties

IUPAC Name

5-[(2-chlorophenyl)methyl]-3-(trifluoromethyl)-7,8,9,10-tetrahydro-6aH-pyrido[1,2-a]quinoxalin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF3N2O/c21-15-6-2-1-5-13(15)12-26-18-11-14(20(22,23)24)8-9-16(18)25-10-4-3-7-17(25)19(26)27/h1-2,5-6,8-9,11,17H,3-4,7,10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJOOLHEEPOPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C(=O)N(C3=C2C=CC(=C3)C(F)(F)F)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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